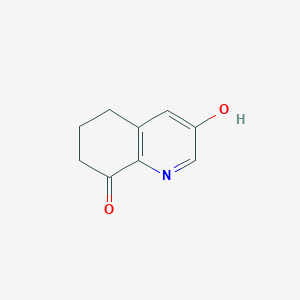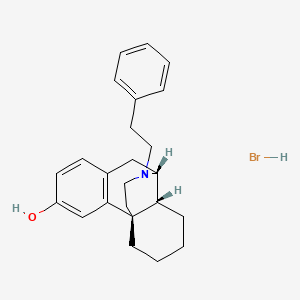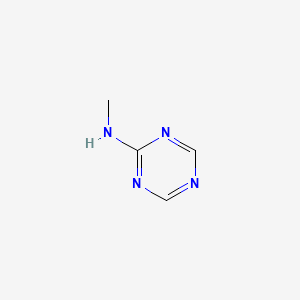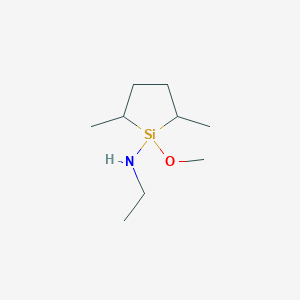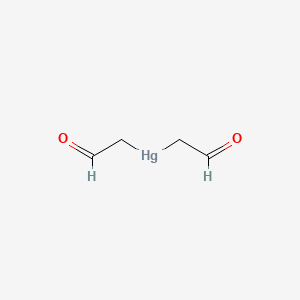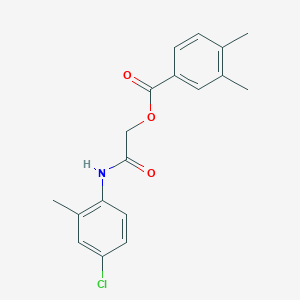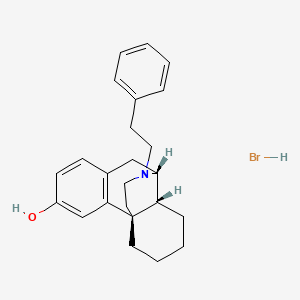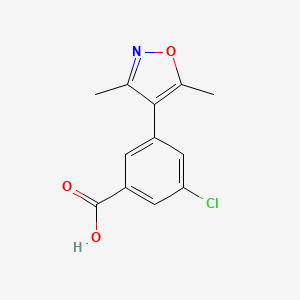![molecular formula C11H12N4OS B14171264 1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea CAS No. 6452-08-0](/img/structure/B14171264.png)
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of an indolinone moiety linked to a thiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea typically involves the condensation of 1,1-dimethylthiourea with 2-oxoindoline-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-dimethyl-3-[(Z)-(2-oxo-3,3-diphenyl-1-indenylidene)amino]thiourea
- 1-(acyl/aroyl)-3-(substituted)thioureas
- Spiroindole and spirooxindole derivatives
Uniqueness
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea is unique due to its specific structural features, such as the indolinone moiety and the thiourea group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in certain contexts.
Propriétés
Numéro CAS |
6452-08-0 |
|---|---|
Formule moléculaire |
C11H12N4OS |
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
3-[(2-hydroxy-1H-indol-3-yl)imino]-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H12N4OS/c1-15(2)11(17)14-13-9-7-5-3-4-6-8(7)12-10(9)16/h3-6,12,16H,1-2H3 |
Clé InChI |
ZQNRZEOPQMUIBY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)N=NC1=C(NC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


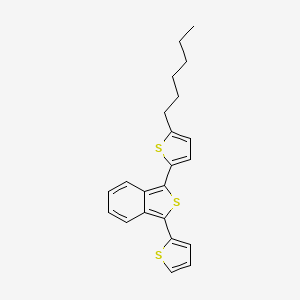
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
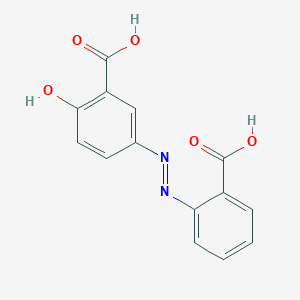
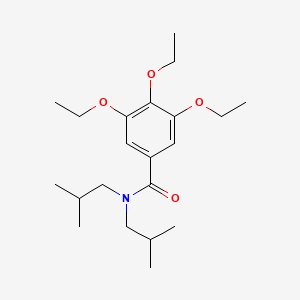

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
